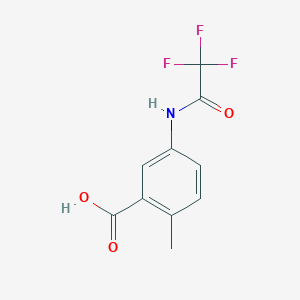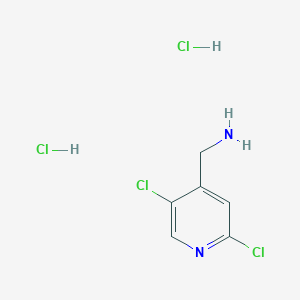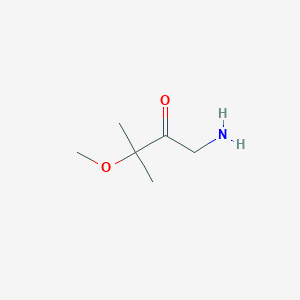
Methyl 3-bromo-2-methylisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-methylisonicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-methylisonicotinate typically involves the bromination of 2-methylisonicotinic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The esterification is then achieved by reacting the brominated product with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-bromo-2-methylisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted isonicotinates.
Oxidation: 3-bromo-2-methylisonicotinic acid.
Reduction: Methyl 3-bromo-2-methylisonicotinyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-methylisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other fine chemicals
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-2-methylisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may involve the inhibition of key bacterial enzymes or disruption of cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-bromo-3-methylisonicotinate
- Methyl isonicotinate
- Methyl nicotinate
Comparison: Methyl 3-bromo-2-methylisonicotinate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. Compared to Methyl isonicotinate and Methyl nicotinate, the brominated derivative may exhibit enhanced antimicrobial properties due to the electron-withdrawing effect of the bromine atom .
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
methyl 3-bromo-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
JKUUJZPAQWEEGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



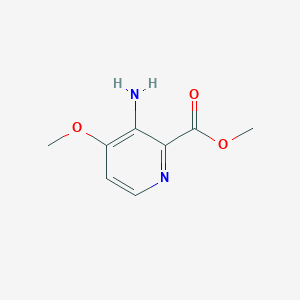

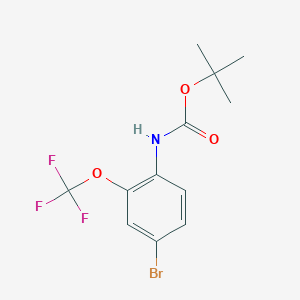

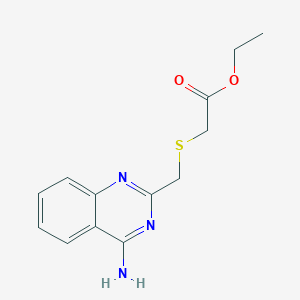
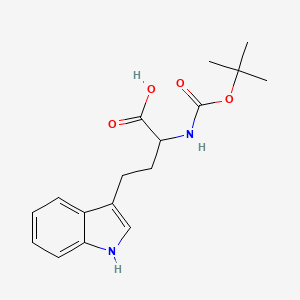
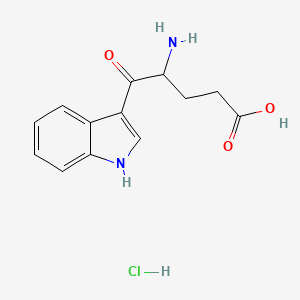
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)
